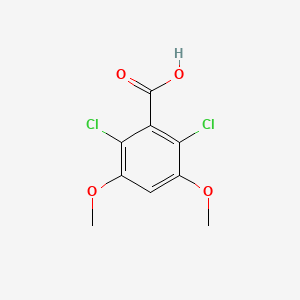

2,6-二氯-3,5-二甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,6-Dichloro-3,5-dimethoxybenzoic acid” is a chemical compound with the molecular formula C9H8Cl2O4 . It is an intermediate in the synthesis of dopamine D2 receptor antagonists .

Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-3,5-dimethoxybenzoic acid” can be represented by the SMILES string ClC1=C(C(O)=O)C(Cl)=C(OC)C=C1OC . The compound has a molecular weight of 251.068 .

Physical And Chemical Properties Analysis

“2,6-Dichloro-3,5-dimethoxybenzoic acid” has a density of 1.4±0.1 g/cm^3, a boiling point of 362.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 56.3±0.3 cm^3, a polar surface area of 56 Å^2, and a molar volume of 173.9±3.0 cm^3 .

科学研究应用

控制结晶中的多晶型结果

- 研究重点:研究人员调查了使用添加剂来控制结晶的多晶型结果,使用 2,6-二甲氧基苯甲酸作为模型物质。该研究探索了不同的结晶条件,并评估了聚乙二醇 (PEG) 和羟丙基纤维素 (HPC) 等添加剂对溶剂介导的相变的热力学稳定性和动力学的影响 (Semjonova & Be̅rziņš, 2022)。

合成工艺

- 合成方法:二甲氧基苯甲酸的合成通过三步反应过程详细说明。该方法涉及制备 2,6-二羟基苯甲酸,然后进行烷基化和水解步骤,得到质量分数为 99.1% 的最终产物 (徐雅,2002)。

晶体学研究

- 新型多晶型的鉴定:一项研究鉴别出 2,6-二甲氧基苯甲酸的一种新的晶体形式,提供了对其结构方面的见解,例如非平面独立分子和无序的羧基 (Portalone, 2011)。

溶解度和相平衡

- 溶解度分析:研究重点是了解 3,5-二甲氧基苯甲酸在各种溶剂中的固液相平衡和溶解度。该研究使用分子模拟来分析溶解度模式,这对于工业分离和纯化过程至关重要 (Feng 等,2021)。

化学相互作用和性质

- 化学成分和抗菌活性:对 Ageratina deltoidea 的化学研究揭示了 2,6-二甲氧基苯甲酸和其他化合物的存在。这项研究有助于了解植物的化学特征及其潜在的抗菌特性 (Arciniegas 等,2018)。

环境和光化学研究

地下水微污染物矿化:已证明 Aminobacter sp。MSH1 在饮用水处理厂中使用 2,6-二氯苯甲酸进行生物修复,展示了其环境应用 (Raes 等,2019)。

pH 依赖性光取代途径:水溶液中丁香酸(与 2,6-二甲氧基苯甲酸相关)的光化学显示出新的 pH 依赖性光取代途径,与环境光化学有关 (Dallin 等,2009)。

安全和危害

The safety data sheet for a similar compound, “3,5-Dimethoxybenzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

未来方向

The future directions for “2,6-Dichloro-3,5-dimethoxybenzoic acid” are not explicitly mentioned in the search results. Given its role as an intermediate in the synthesis of dopamine D2 receptor antagonists , it may have potential applications in the development of new pharmaceuticals, particularly those targeting neurological conditions.

作用机制

Target of Action

It is noted as an intermediate in the synthesis of dopamine d2 receptor antagonists .

Mode of Action

As an intermediate in the synthesis of dopamine D2 receptor antagonists, it may be involved in inhibiting the activity of these receptors .

Biochemical Pathways

Given its role in the synthesis of dopamine D2 receptor antagonists, it may influence dopaminergic signaling pathways .

Result of Action

As an intermediate in the synthesis of dopamine D2 receptor antagonists, it may contribute to the inhibition of these receptors, potentially affecting dopamine signaling .

属性

IUPAC Name |

2,6-dichloro-3,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTISHMVHPPTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C(=O)O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3,5-dimethoxybenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-methyl-3-[(propan-2-yloxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2938173.png)

![3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2938174.png)

![4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B2938179.png)

![1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2938183.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2938186.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2938188.png)

![(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2938189.png)

![N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2938190.png)

![N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2938193.png)